N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-8-9-14(10-13(12)2)21-20(24)19-18(22-17(23)11-25-3)15-6-4-5-7-16(15)26-19/h4-10H,11H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKMLRFCEZVUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{20}N_{2}O_{3}
- Molecular Weight : 300.35 g/mol
- CAS Number : 923809-39-6
This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
Antinociceptive Effects
Research has demonstrated that compounds structurally similar to this compound exhibit significant antinociceptive effects. For instance, studies on related benzofuran derivatives have shown that they can produce dose-dependent analgesia in various pain models.
In one study, a compound similar to this class was found to be 15 to 100 times more potent than aspirin and acetaminophen in inducing antinociception in mice, although it was less potent than morphine . This suggests that this compound may also exhibit notable analgesic properties.
The mechanism behind the analgesic effects of benzofuran derivatives often involves multiple pathways. Research indicates that these compounds may exert their effects through serotoninergic pathways rather than through opioid receptors, as their analgesic action was not influenced by naloxone (an opioid antagonist) . This could position them as alternatives for pain management with potentially fewer side effects associated with opioid use.
In Silico Studies
In silico studies have been conducted to evaluate the drug-likeness and pharmacokinetic properties of similar benzofuran compounds. For example, compounds were assessed using the SwissADME platform, revealing favorable properties such as good human intestinal absorption and low mutagenicity scores . These findings support the potential of this compound as a viable candidate for further development.
Table 1: Biological Activity Comparison of Benzofuran Derivatives
Table 2: Drug-Likeness Properties from In Silico Studies
| Property | Value |
|---|---|
| Lipinski Compliance | 100% |
| Average ADMET Score | 0.68–0.74 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
Case Study: Analgesic Activity Assessment
A study conducted on related compounds involved administering varying doses via different routes (intraperitoneal, subcutaneous) in mice. The results indicated significant antinociceptive effects across models including acetic acid-induced abdominal constriction and hot-plate tests. The findings suggest that structural modifications in benzofuran derivatives can enhance pain relief efficacy without the side effects typical of traditional analgesics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analog: 3-(2-Chloroacetamido)-N-(3,4-Dimethoxyphenyl)-1-Benzofuran-2-Carboxamide
A closely related compound, 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888448-11-1, molecular formula: C₁₉H₁₇ClN₂O₅, molecular weight: 388.80 g/mol), shares the benzofuran-carboxamide scaffold but differs in two critical substituents :
Acetamido Group : The target compound features a 2-methoxyacetamido group, while the analog substitutes a 2-chloroacetamido group.
Phenyl Substituents : The target compound’s phenyl ring is 3,4-dimethyl , whereas the analog’s is 3,4-dimethoxy .
Comparative Analysis:
| Property | Target Compound | Analog (CAS 888448-11-1) |
|---|---|---|
| Substituent (Benzofuran) | 2-Methoxyacetamido (electron-donating) | 2-Chloroacetamido (electron-withdrawing) |
| Phenyl Group | 3,4-Dimethyl (lipophilic, non-polar) | 3,4-Dimethoxy (polar, H-bond acceptor) |
| Molecular Weight | 368.38 g/mol | 388.80 g/mol |
| Polarity | Moderate (methyl reduces polarity) | Higher (methoxy enhances polarity) |
| Reactivity | Methoxy group less reactive | Chloro group prone to nucleophilic substitution |
Impact of Substituents on Physicochemical Properties
- Electronic Effects: The methoxy group in the target compound donates electrons via resonance, stabilizing the acetamido moiety. The dimethylphenyl group enhances lipophilicity (logP ~3.2 estimated), favoring membrane permeability, while the dimethoxyphenyl group increases polarity (logP ~2.5), improving aqueous solubility .
Biological Implications :
Research Findings and Methodological Considerations
Structural Characterization Techniques
Both compounds’ structures were likely resolved using crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as evidenced by the widespread use of these programs in small-molecule crystallography .
Q & A
Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Benzofuran core construction : Cyclization of substituted phenols or coupling reactions to form the benzofuran backbone.
- Amidation : Coupling benzofuran-2-carboxylic acid derivatives with 3,4-dimethylaniline using activating agents like HATU or EDCI .
- Functionalization : Introduction of the 2-methoxyacetamido group via nucleophilic acyl substitution or Mitsunobu reactions. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : and NMR to verify substituent positions and connectivity, as demonstrated for analogous benzofuran carboxamides .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., exact mass matching for CHNO).
- IR Spectroscopy : Identification of carbonyl (amide C=O) and methoxy groups .
Q. What solvent systems and crystallization conditions are optimal for obtaining high-quality crystals for X-ray diffraction?
- Solvent Selection : Mixed solvents like DCM/hexane or ethanol/water often yield well-diffracting crystals.
- Temperature Gradients : Slow cooling from saturated solutions at controlled rates (e.g., 0.1°C/min).
- Software Validation : Use of SHELXL for refinement and ORTEP-3 for graphical representation to ensure crystallographic accuracy .
Advanced Questions
Q. How can researchers address contradictions between experimental bioactivity data and computational docking predictions?
- Assay Validation : Confirm assay conditions (e.g., pH, temperature) and compound stability using HPLC or LC-MS .
- Docking Parameter Adjustments : Test multiple force fields (e.g., CHARMM, AMBER) and solvation models to refine binding pose predictions.
- Experimental Cross-Check : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .
Q. What strategies resolve ambiguities in crystallographic data refinement for this compound?
- Multi-Software Cross-Validation : Compare refinement results from SHELXL and alternative programs like Olex2 to identify systematic errors .
- Twinned Data Analysis : Use SHELXL’s TWIN command to model overlapping reflections in cases of crystal twinning .
- Electron Density Maps : Employ difference maps (e.g., ) to locate disordered solvent or substituents .
Q. How do the electronic effects of the 3,4-dimethylphenyl and 2-methoxyacetamido groups influence the compound’s reactivity?
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals.
- Hammett Parameters : Correlate substituent electronic effects (σ values) with reaction rates in nucleophilic substitution or oxidation studies .
- Steric Considerations : Molecular dynamics simulations to assess steric hindrance from the dimethylphenyl group during protein-ligand interactions .
Q. What methodologies are used to analyze metabolic stability or degradation pathways of this compound in vitro?
- LC-MS/MS Profiling : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites.
- Isotope Labeling : Use -labeled analogs to trace metabolic cleavage sites (e.g., amide bond hydrolysis) .
- CYP Enzyme Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Methodological Notes
- Data Reproducibility : Always report refinement parameters (R-factors, Flack x) in crystallography studies to enable cross-lab validation .
- Synthetic Scalability : Pilot-scale reactions should prioritize green solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .
- Contradiction Resolution : Maintain raw data (e.g., diffraction images, NMR FIDs) for reanalysis if discrepancies arise post-publication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
